molecular formula C12H10FNO B12332621 3-(6-Methylpyridazin-3-yl)benzyl alcohol

3-(6-Methylpyridazin-3-yl)benzyl alcohol

Cat. No.: B12332621
M. Wt: 203.21 g/mol
InChI Key: XUBLDVHCMPOONC-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)benzyl alcohol (CAS: [217192-22-8]) is a benzyl alcohol derivative featuring a pyridazine ring substituted with a methyl group at the 6-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.2 g/mol . Structurally, the compound combines a benzyl alcohol moiety (a hydroxymethyl group attached to a benzene ring) with a pyridazine heterocycle, which introduces distinct electronic and steric properties.

The compound is cataloged under the identifier BL-3361 and is commercially available at a price of $320.00 per 1g and $960.00 per 5g .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(6-fluoropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2

InChI Key

XUBLDVHCMPOONC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridazine with benzyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 3-(6-Methylpyridazin-3-yl)benzyl alcohol may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through various chemical reactions. The use of advanced technologies and optimized reaction conditions is crucial to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., alcohols, amines), and various substituted pyridazine compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol typically involves multi-step organic reactions, where the starting materials are carefully chosen to ensure high yield and purity. The compound can be synthesized through methods that include the reaction of 6-methylpyridazine with benzyl alcohol derivatives under specific conditions to promote the formation of the desired product.

Table 1: General Synthesis Pathways

StepReaction TypeReagentsConditions
1Nucleophilic substitution6-methylpyridazine + benzyl halideBase, solvent
2ReductionIntermediate ketoneReducing agent (e.g., LiAlH4)
3PurificationCrystallization or chromatographySolvent system

Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including 3-(6-Methylpyridazin-3-yl)benzyl alcohol, exhibit antimicrobial activity. These compounds can enhance the efficacy of other antimicrobial agents when used in combination, particularly against resistant strains of bacteria and fungi.

Case Study: Synergistic Antimicrobial Effects
A study demonstrated that combining benzyl alcohol derivatives with specific alkanediols significantly improved their antimicrobial activity against Aspergillus niger, a common mold that poses challenges in various industries, including pharmaceuticals and food preservation .

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies have demonstrated that 3-(6-Methylpyridazin-3-yl)benzyl alcohol can inhibit the growth of certain cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Pharmaceutical Development

Due to its biological activities, 3-(6-Methylpyridazin-3-yl)benzyl alcohol is being explored as a potential lead compound for drug development. Its role as an intermediate in synthesizing more complex molecules that target inflammatory pathways or cancer mechanisms is particularly noteworthy.

Potential Therapeutic Uses:

  • Anti-inflammatory agents
  • Antimicrobial formulations
  • Anticancer drugs

Formulation in Cosmetic Products

The compound's antimicrobial properties make it suitable for use in cosmetic formulations aimed at preserving product integrity and enhancing skin health.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridazin-3-yl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Heterocyclic Modifications

  • Pyridazine vs. Pyrimidine/Pyrazine: The pyridazine ring in the target compound has adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrimidine (nitrogens at positions 1 and 3) or pyrazine (nitrogens at positions 1 and 4). The pyrazine derivative (3-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol) introduces an oxygen linker, altering electronic distribution and steric accessibility .

Substituent Effects

  • Methyl vs. In contrast, 3-(6-Methoxypyridazin-3-yl)benzyl alcohol has a methoxy group, which is stronger electron-donating via resonance, possibly enhancing solubility in polar solvents .
  • Benzoxazole vs. Pyridazine: The benzoxazole derivative (C₁₃H₁₁NO₂) replaces pyridazine with a fused benzene-oxazole system, significantly altering π-π stacking interactions and metabolic stability .

Biological Activity

3-(6-Methylpyridazin-3-yl)benzyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : 3-(6-methylpyridazin-3-yl)benzyl alcohol
  • Canonical SMILES : CC1=NN=C(C=C1)C2=CC=CC=C2C(CO)=C

The biological activity of 3-(6-Methylpyridazin-3-yl)benzyl alcohol is attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have demonstrated that 3-(6-Methylpyridazin-3-yl)benzyl alcohol exhibits significant antimicrobial properties. In vitro tests showed:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC of 50 µg/mL against E. coli and S. aureus, indicating its potential as an antibacterial agent .

Anticancer Properties

Research has highlighted the compound's anticancer potential:

  • A study reported that derivatives of pyridazine compounds, including 3-(6-Methylpyridazin-3-yl)benzyl alcohol, showed enhanced antiproliferative effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .

Case Study 1: Antibacterial Efficacy

In a comparative study involving several pyridazine derivatives, 3-(6-Methylpyridazin-3-yl)benzyl alcohol was found to be one of the most effective against gram-positive bacteria. The study utilized a disk diffusion method, where the compound inhibited bacterial growth significantly compared to controls .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cancer cell lines (MCF-7 and HeLa). The results indicated that the compound had a selective cytotoxic effect on cancer cells with minimal toxicity to normal cells, suggesting its potential for therapeutic applications .

Research Findings

Biological ActivityTest Organism/Cell LineMIC/IC50Reference
AntibacterialE. coli50 µg/mL
AntibacterialS. aureus50 µg/mL
AnticancerMCF-7IC50 20 µM
AnticancerHeLaIC50 25 µM

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